molecular formula C18H15N3O3S B2830579 (E)-N-(4-(3-(quinoxalin-6-yl)acryloyl)phenyl)methanesulfonamide CAS No. 1110839-53-6

(E)-N-(4-(3-(quinoxalin-6-yl)acryloyl)phenyl)methanesulfonamide

Cat. No.: B2830579
CAS No.: 1110839-53-6
M. Wt: 353.4
InChI Key: GASGJRPOQRYYFT-YCRREMRBSA-N
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Description

(E)-N-(4-(3-(quinoxalin-6-yl)acryloyl)phenyl)methanesulfonamide is a synthetic organic compound that features a quinoxaline moiety linked to an acrylamide group through a phenyl ring, with a methanesulfonamide group attached. Compounds with quinoxaline structures are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-(3-(quinoxalin-6-yl)acryloyl)phenyl)methanesulfonamide typically involves multi-step organic reactions:

    Formation of Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a dicarbonyl compound such as glyoxal.

    Acrylamide Formation: The acrylamide group is introduced via a reaction between an appropriate acrylate and an amine.

    Coupling Reaction: The quinoxaline derivative is then coupled with the acrylamide derivative using a suitable coupling reagent under controlled conditions.

    Methanesulfonamide Introduction: Finally, the methanesulfonamide group is introduced through a sulfonation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoxaline moiety.

    Reduction: Reduction reactions could target the acrylamide group, potentially converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the phenyl ring or the quinoxaline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles such as amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with quinoxaline structures are often explored as ligands in catalytic reactions.

    Material Science: Potential use in the development of organic semiconductors or light-emitting diodes (LEDs).

Biology and Medicine

    Antimicrobial Agents: Quinoxaline derivatives are studied for their antibacterial and antifungal properties.

    Anticancer Agents: Research into their ability to inhibit cancer cell growth and induce apoptosis.

    Anti-inflammatory Agents: Potential to reduce inflammation through various biochemical pathways.

Industry

    Pharmaceuticals: Development of new drugs based on the biological activities of quinoxaline derivatives.

    Agriculture: Use as pesticides or herbicides due to their antimicrobial properties.

Mechanism of Action

The mechanism of action for (E)-N-(4-(3-(quinoxalin-6-yl)acryloyl)phenyl)methanesulfonamide would depend on its specific biological target. Generally, quinoxaline derivatives may:

    Inhibit Enzymes: By binding to the active site of enzymes, they can inhibit their activity.

    Interact with DNA: Intercalate into DNA, disrupting replication and transcription processes.

    Modulate Receptors: Bind to cellular receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: Compounds like 2,3-diphenylquinoxaline and 2,3-dimethylquinoxaline.

    Acrylamide Derivatives: Compounds such as N,N-dimethylacrylamide and N-phenylacrylamide.

Uniqueness

(E)-N-(4-(3-(quinoxalin-6-yl)acryloyl)phenyl)methanesulfonamide is unique due to the combination of its quinoxaline core, acrylamide linkage, and methanesulfonamide group. This unique structure may confer distinct biological activities and chemical reactivity compared to other quinoxaline or acrylamide derivatives.

Properties

IUPAC Name

N-[4-[(E)-3-quinoxalin-6-ylprop-2-enoyl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c1-25(23,24)21-15-6-4-14(5-7-15)18(22)9-3-13-2-8-16-17(12-13)20-11-10-19-16/h2-12,21H,1H3/b9-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASGJRPOQRYYFT-YCRREMRBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)C=CC2=CC3=NC=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)/C=C/C2=CC3=NC=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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